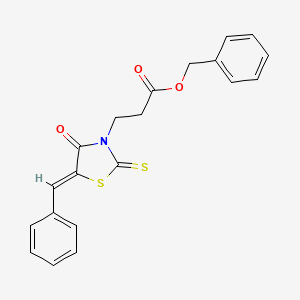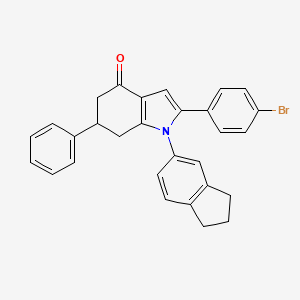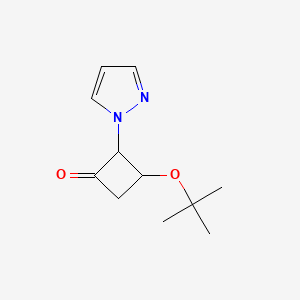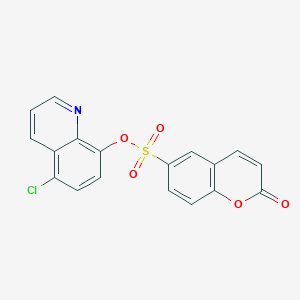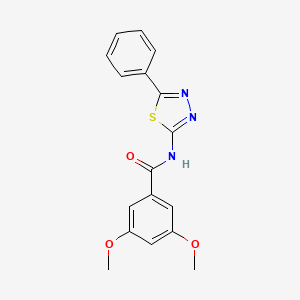
3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, also known as DMTBD, is a compound that has garnered interest in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. Specifically, 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule that plays a role in various cellular processes, including cell growth and differentiation.
Biochemische Und Physiologische Effekte
3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells. Additionally, 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to reduce the production of inflammatory cytokines in cells, suggesting its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its ability to selectively target cancer cells, making it a potential candidate for cancer therapy. However, one limitation of using 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide. One potential area of study is the development of more effective synthesis methods for 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, which could improve its accessibility for lab experiments. Additionally, further research is needed to fully understand the mechanism of action of 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide and its potential applications in various fields, including cancer therapy and anti-inflammatory drug development.
Synthesemethoden
3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with 3,5-dimethoxybenzoyl chloride. The resulting product is then purified using column chromatography to obtain pure 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-8-12(9-14(10-13)23-2)15(21)18-17-20-19-16(24-17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGIUNIFVZQSES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

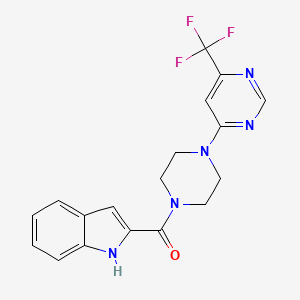
![N-(2,3-dimethylphenyl)-2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2389584.png)
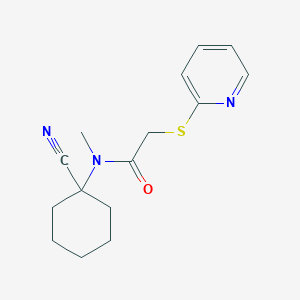
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2389588.png)
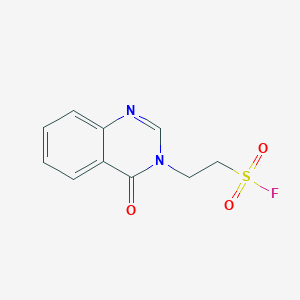
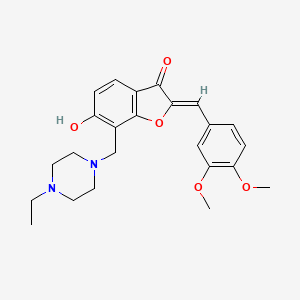
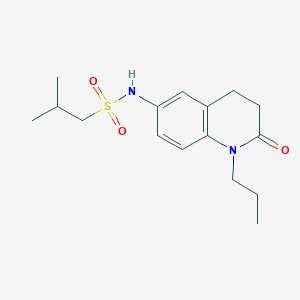
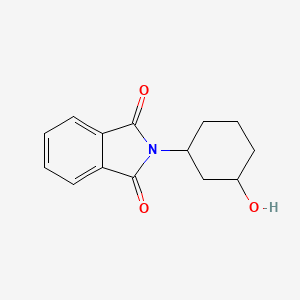
![5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2389596.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2389597.png)
